molecular formula C7H8ClNO B3034778 5-Chloro-2-ethoxypyridine CAS No. 22109-30-4

5-Chloro-2-ethoxypyridine

Cat. No.: B3034778
CAS No.: 22109-30-4
M. Wt: 157.6 g/mol
InChI Key: CJDLKTOTFRIKOH-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxypyridine is a heterocyclic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where the chlorine atom is substituted at the 5-position and an ethoxy group is substituted at the 2-position

Properties

IUPAC Name

5-chloro-2-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDLKTOTFRIKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-ethoxypyridine involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (around -78°C). The reaction mixture is then heated to 75°C to produce 3,4-pyridynes, which are further functionalized to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through the chlorination of 3-acetyl-1-propanol using triphosgene as a chlorine source. This method provides a high yield of the compound (up to 97.93%) when conducted in 1,2-dichloroethane at 80°C with the initiation of N,N-dimethylacetamide .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: Combines with oxygen to form oxides.

    Reduction: Gains electrons or hydrogen atoms.

    Substitution: Replaces one functional group with another.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs reagents like sodium ethoxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

5-Chloro-2-ethoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-ethoxypyridine
  • 5-Chloro-2-methoxypyridine
  • 5-Chloro-2-ethoxy-3-pyridinecarboxylic acid

Uniqueness

5-Chloro-2-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Biological Activity

5-Chloro-2-ethoxypyridine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's mechanisms of action, biological effects, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound possesses a chlorinated pyridine ring with an ethoxy substituent, which influences its solubility and reactivity. The molecular formula is C7H8ClNC_7H_8ClN with a molecular weight of approximately 155.6 g/mol. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific enzymes that play significant roles in various biochemical pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and potential therapeutic effects in inflammatory diseases.
  • Receptor Modulation : Its structural features enable it to bind to certain receptors, modulating their activity and influencing cellular responses, which may be beneficial in treating conditions such as cancer and infections.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Its mechanism may involve disrupting bacterial metabolism by targeting specific enzymes .

Anticancer Potential

Research has demonstrated that derivatives of this compound possess antiproliferative activity against cancer cell lines:

  • Cell Viability Assays : In vitro studies have reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM for structurally similar compounds, suggesting significant potential for cancer therapy .

Case Studies

  • Inhibition of Inflammatory Enzymes :
    • A study highlighted the effectiveness of this compound in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced pain and swelling in inflammatory conditions.
  • Antibacterial Efficacy :
    • A comparative analysis showed that the compound effectively inhibited bacterial growth in both Gram-positive and Gram-negative strains, indicating its broad-spectrum antimicrobial potential .

Data Summary

Biological ActivityObserved EffectsReference
Enzyme InhibitionReduced inflammation
Antimicrobial ActivityEffective against MRSA
Antiproliferative ActivityGI50 values between 29 nM - 78 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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